1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine

Descripción general

Descripción

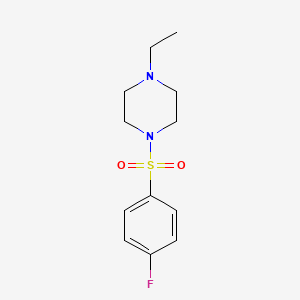

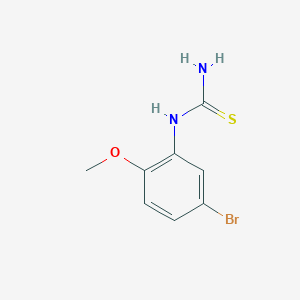

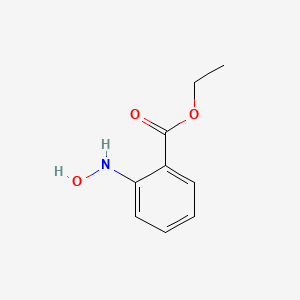

“1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine” is a chemical compound with the molecular formula C12H17FN2O2S . It has a molecular weight of 272.34 .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a sulfonyl group and a fluorophenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 373.6±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The piperazine moiety plays a crucial role in several pharmaceuticals. Notably, it appears in drugs like trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers have explored the synthesis of substituted piperazines to create novel drug candidates. The compound’s unique structure may offer opportunities for designing targeted therapies.

Photocatalysis and Organic Synthesis

Recent advancements in photocatalysis have led to the synthesis of piperazines. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization, yields piperazinopyrrolidinones . Additionally, visible light-responsive photocatalysts have been employed to generate active alkynes from cyclopropenones, providing a versatile synthetic route .

Crystal Engineering

The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1-piperazine has been studied, providing insights into its molecular arrangement and intermolecular interactions . Understanding crystal packing can guide the design of new materials with desirable properties.

Mecanismo De Acción

Target of Action

The primary target of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is currently unknown. It is structurally similar to piperazine, which is known to have anthelmintic action

Mode of Action

Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . It’s possible that 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine may have a similar mode of action, but this is purely speculative at this point.

Propiedades

IUPAC Name |

1-ethyl-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHODAXGPPGITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)

![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)

![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)